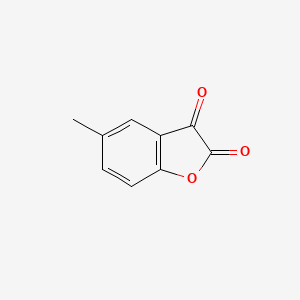

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione

Description

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione: is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Properties

IUPAC Name |

5-methyl-1-benzofuran-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-7-6(4-5)8(10)9(11)12-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLICVJMDYHGISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular dehydration of 4-methoxyphthalic acid. This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry Applications

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex derivatives that may possess enhanced biological activities.

Synthesis of Derivatives

The compound can be utilized to synthesize various derivatives through electrophilic substitution reactions. For example, bromination and alkylation reactions have been reported to yield compounds with potential pharmacological properties .

Biological Applications

The biological activities of this compound have been the subject of numerous studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MIC) as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

These findings suggest its potential application as an antibacterial agent in clinical settings .

Anticancer Properties

This compound has shown promise in anticancer research. Studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells. The compound's mechanism involves interaction with various biochemical pathways related to tumor growth .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .

Medicinal Applications

The therapeutic potential of this compound is being explored across several medical domains:

Therapeutic Agent Development

Ongoing research aims to evaluate the efficacy of this compound as a therapeutic agent for conditions such as cancer and infectious diseases. Its ability to modulate key biological pathways makes it a candidate for drug development .

Case Studies and Research Findings

Numerous studies have highlighted the applications of this compound:

- Antimicrobial Study : A study by Yempala et al. synthesized various benzofuran derivatives and evaluated their antimicrobial activity against M. tuberculosis. The findings indicated promising results with certain derivatives showing lower cytotoxicity compared to standard treatments .

- Anticancer Research : Research by Abdel-Aziz and Mekawey focused on synthesizing benzofuran derivatives with anticancer properties. Their findings suggested that specific modifications in the benzofuran structure could enhance anticancer activity .

- Inflammatory Disease Treatment : Studies have shown that benzofuran derivatives exhibit anti-inflammatory effects by inhibiting cytokine production, indicating their potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

- 5-Methoxy-2,3-dihydro-1-benzofuran-2,3-dione

- 5-Methyl-2-benzofuran-1,3-dione

- 2,3-Dihydrobenzofuran

Comparison: Compared to its analogs, 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione has a unique methyl group that can influence its reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Biological Activity

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique benzofuran ring fused with diketone functionalities. Its molecular formula is and has a molecular weight of 162.14 g/mol. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

1. Antitumor Activity

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated for its efficacy against various cancer cell lines. For instance, it showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Table 1: Antitumor Activity against Various Cell Lines

2. Antibacterial Activity

The compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Table 2: Antibacterial Activity Against Selected Bacteria

3. Antiviral and Antifungal Properties

In addition to its antibacterial effects, this compound has shown potential antiviral activities against various viral strains and antifungal properties against pathogenic fungi.

Table 3: Antiviral and Antifungal Activities

The biological activity of this compound is attributed to its interaction with various biological targets:

- Cell Signaling Pathways : It influences cellular processes by modulating signaling pathways involved in proliferation and apoptosis.

- Enzyme Interaction : Binding to specific enzymes can lead to inhibition or activation, affecting metabolic pathways crucial for cell survival.

- Gene Expression : Changes in gene expression patterns have been observed, which may underlie some of its anticancer effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its log Kow value indicates good membrane permeability, which is essential for its bioactivity.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimycobacterial Activity : A study showed that derivatives of benzofuran exhibited profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .

- Synthesis and Screening : Yempala et al. synthesized various derivatives of benzofuran and screened them for their antimicrobial activities, identifying several compounds with promising results against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted precursors under acidic or oxidative conditions. For example, Lewis acids like AlCl₃ may facilitate intramolecular Friedel-Crafts acylation to form the benzofuran core . Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions like over-oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for isolating high-purity product .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of methylating agents (e.g., methyl iodide) to optimize substitution at the 5-position.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

- Methodology :

- ¹H NMR : The dihydrofuran moiety shows characteristic splitting patterns for protons at positions 2 and 3 (δ 3.0–4.0 ppm as doublets of doublets). The methyl group at position 5 appears as a singlet (δ 2.2–2.5 ppm) .

- IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ confirm the dione structure, differentiating it from mono-ketone analogs .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 192 [M⁺]) and fragmentation patterns (loss of CO groups) provide structural confirmation .

Q. What are the primary reactivity trends of the dione moiety in this compound under nucleophilic or electrophilic conditions?

- Methodology : The electron-deficient carbonyl groups undergo nucleophilic attack (e.g., Grignard reagents or amines). For example, reaction with hydrazine yields hydrazone derivatives, useful in heterocyclic synthesis . Electrophilic substitution (e.g., nitration) occurs preferentially at the para position relative to the methyl group, guided by steric and electronic effects .

- Safety Note : Handle electrophilic reagents (e.g., HNO₃/H₂SO₄) in controlled environments due to exothermicity.

Advanced Research Questions

Q. How does the methyl group at position 5 influence the compound’s electronic properties and binding affinity in enzyme inhibition studies?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-donating effects of the methyl group, increasing electron density on the benzofuran ring. This enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450) .

- Experimental Validation : Competitive inhibition assays (IC₅₀ measurements) using fluorogenic substrates compare methylated vs. non-methylated analogs. For example, reduced IC₅₀ values in methylated derivatives suggest higher binding affinity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodology :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. acetyl groups at position 5) using standardized assays (e.g., broth microdilution for antimicrobial activity; MTT assays for cytotoxicity) .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding factors (e.g., solvent polarity in cell culture media affecting compound solubility) .

Q. How can computational modeling predict regioselectivity in derivatization reactions (e.g., sulfonation or halogenation)?

- Methodology :

- Molecular Electrostatic Potential (MEP) Maps : Generated via Gaussian software to visualize electron-rich regions prone to electrophilic attack. For instance, sulfonation likely occurs at the 7-position due to higher electron density .

- Docking Simulations : AutoDock Vina predicts interactions between derivatized compounds and target proteins (e.g., kinases), guiding rational design of analogs with improved selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.